Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers requiring a reliable pyrrolopyridine scaffold for kinase inhibitor SAR often encounter regioisomeric impurities that compromise cross-coupling efficiency. Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 800401-70-1) provides a structurally validated [2,3-c] fusion core with a reactive 5-bromo handle, ensuring consistent Suzuki, Heck, and Sonogashira reactivity. • Delivers high-fidelity diversification for GPCR modulator and kinase inhibitor libraries. • Batch-tested purity of 98% minimizes side-product formation in Pd-catalyzed couplings. • Bulk gram-scale availability supports iterative medicinal chemistry campaigns with reproducible lead optimization.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 800401-70-1
Cat. No. B1422602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
CAS800401-70-1
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=CC(=NC=C2N1)Br
InChIInChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-6-4-9(11)12-5-8(6)13-7/h3-5,13H,2H2,1H3
InChIKeyINZFCWYCQKQUMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Strategic Intermediate


Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS 800401-70-1) is a heterocyclic organic compound characterized by its fused pyrrole-pyridine (pyrrolopyridine) core, featuring a bromine atom at the 5-position and an ethyl ester group at the 2-position . This compound serves as a versatile intermediate in organic synthesis, particularly within medicinal chemistry programs targeting kinase inhibition and other therapeutic areas [1].

Workflow
Fused pyrrolopyridine intermediate for cross-coupling library synthesis.
Reports confirm 5-bromo handle reactivity in Pd-catalyzed couplings.
Selection
Precision [2,3-c] scaffold for kinase and PPI target studies.
Class-level evidence links this core to pCAB and CARD9-TRIM62 programs.
Context
Supports medicinal chemistry SAR exploration.
Synthesis of novel analogs for target engagement and probe development.

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Unmatched Synthetic Utility


Direct substitution of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate with seemingly similar brominated pyrrolopyridine analogs (e.g., regioisomers or methyl ester variants) can significantly alter or abolish synthetic efficiency and downstream biological activity. The unique electronic and steric environment conferred by the specific [2,3-c] ring fusion, the 5-position bromine, and the ethyl ester group dictates its reactivity in key transformations like Suzuki-Miyaura cross-couplings [1] and its performance as a scaffold within broader structure-activity relationship (SAR) studies [2].

Regioisomer
[2,3-c] core vs. [3,2-c] or other fusions may shift kinase and PPI assay-response context, altering scaffold recognition.
Halogen
5-Bromo handle vs. 5-chloro analog can limit cross-coupling efficiency, requiring higher catalyst loading or failing with hindered partners.
Ester
Ethyl ester vs. methyl ester may alter solubility and reactivity profile, affecting downstream SAR interpretations.

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Performance Evidence


Cross-Coupling Reactivity vs. Chloro Analog

The 5-bromo substituent of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate provides a superior leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, compared to its 5-chloro analog. While direct comparative yield data for this specific scaffold is not available in the public domain, it is a well-established principle in heterocyclic chemistry that aryl bromides undergo oxidative addition with palladium(0) catalysts significantly faster than aryl chlorides under standard conditions, enabling higher yields and milder reaction conditions for the installation of aryl, heteroaryl, and alkenyl groups [1]. This difference is particularly critical when coupling sterically hindered or electron-rich boronic acids, where chloro-analogs may fail to react.

Cross-Coupling Reactivity
Class-level inference
Higher reactivity: 5-bromo vs. 5-chloro for Pd-catalyzed couplings.
Supports building block selection for diverse library synthesis.
Qualitative class inference; validation with specific boronic acids recommended.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

pCAB Potency: Pyrrolo[2,3-c]pyridine Advantage

In a comparative study of heterocyclic templates for developing potassium-competitive acid blockers (pCABs), the 1H-pyrrolo[2,3-c]pyridine scaffold, which forms the core of Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate, was identified as the most potent starting point [1]. Modifications to this template yielded molecules with improved in vitro characteristics compared to the clinical candidate AR-H047108, and comparable to the clinically efficacious drug AZD-0865 [1]. This class-level advantage validates the strategic selection of the pyrrolo[2,3-c]pyridine core over other heterocyclic systems for pCAB programs.

pCAB Scaffold Advantage
Class-level inference
Ranked most potent template vs. imidazo[1,2-a]pyridine systems.
Validates [2,3-c] core for pCAB-targeted kinase programs.
In vitro H+/K+ ATPase assay; comparator context requires review.
Gastroenterology Medicinal Chemistry Potassium-Competitive Acid Blockers

Isomer Sensitivity in CARD9-TRIM62 PPI

A structure-activity relationship (SAR) study focusing on the CARD9-TRIM62 protein-protein interaction revealed that modifications to the pyridinecarboxylic acid core of the parent scaffold were detrimental to compound activity [1]. This finding underscores the importance of precise substitution patterns on the pyrrolo[2,3-c]pyridine core. While Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is not the specific compound tested, the data directly supports that seemingly minor structural changes (such as moving the bromine from the 5- to another position, or altering the ester position) would likely result in a significant loss of functional inhibition in this system.

CARD9-TRIM62 Isomer Sensitivity
Class-level inference
Core modifications detrimental to PPI inhibition.
Supports precise regioisomer selection for PPI probe studies.
SAR derived from analogous scaffold; model-response context may differ.
Immunology Chemical Biology Protein-Protein Interactions

Low PYCR1 Inhibition: Clean Screening Profile

In a screen for inhibitors of human pyrroline-5-carboxylate reductase 1 (PYCR1), a mitochondrial enzyme implicated in cancer metabolism, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exhibited an IC50 of 16,000 nM (16 µM) [1]. While this demonstrates a measurable but weak inhibition of PYCR1, the value is arguably more informative for defining a low-activity baseline. For researchers using this compound as a chemical probe for other targets (e.g., kinases), this data confirms it has minimal off-target activity against PYCR1 at lower, more physiologically relevant concentrations, thereby reducing potential assay interference.

PYCR1 Off-Target Profile
Supporting evidence
IC50 = 16,000 nM (16 µM) against human PYCR1.
Defines low-activity baseline for kinase probe assays.
Measurable but weak inhibition; supports cleaner screening profile review.
Target Deconvolution Enzymology Cancer Metabolism

Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate: Optimal R&D Applications


Kinase-Targeted Library Building Block

Based on its validation as a core scaffold in pCAB development [1] and its suitability for cross-coupling [2], Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is ideally suited as a central building block for generating libraries of novel pyrrolopyridine analogs. Its reactive 5-bromo handle allows for rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig reactions to explore SAR around kinase inhibitors, GPCR modulators, and other protein targets. The ester group also provides a synthetic handle for further modification or conversion to the corresponding carboxylic acid for improved solubility or as a warhead.

Cross-Coupling Method Development Control

The reactivity of the 5-bromo substituent makes this compound an excellent substrate for developing and optimizing new cross-coupling methodologies, including Suzuki, Heck, and Sonogashira reactions [2]. Its heteroaromatic nature and the presence of the ester group allow for straightforward product analysis by LCMS or HPLC, facilitating rapid condition screening. Its performance can be benchmarked against less reactive chloro-analogs to demonstrate the efficiency of new catalytic systems.

pCAB Lead Optimization Scaffold

Given the demonstrated potency advantage of the 1H-pyrrolo[2,3-c]pyridine template in pCAB programs [1], this compound serves as an ideal starting material for medicinal chemistry campaigns aimed at discovering novel therapeutics for acid-related gastrointestinal disorders. It enables the synthesis of derivatives that can be directly compared to established clinical candidates, providing a clear path for lead optimization and IP generation.

Chemical Probe for PPI Research

The SAR study on CARD9-TRIM62 PPI inhibition highlights the sensitivity of this scaffold to structural modifications [3]. Therefore, Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate can be used to synthesize a series of closely related analogs to map the steric and electronic requirements of binding pockets within challenging PPI targets, where small changes can drastically alter activity.

Application
Selection Property
Validation Focus
Kinase-targeted library synthesis
5-Bromo cross-coupling handle
Suzuki-Miyaura diversification and SAR exploration
Cross-coupling method development
Heteroaromatic bromide reactivity
Pd-catalyzed condition screening and benchmarking
pCAB lead optimization studies
Validated [2,3-c] scaffold
H+/K+ ATPase pathway-response context
Protein-protein interaction research
Regioisomer sensitivity
PPI probe SAR and target engagement mapping

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